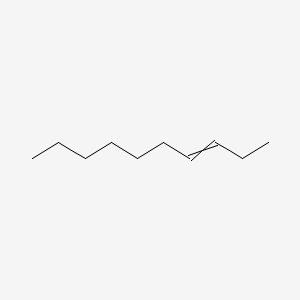

3-Decene

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C10H20 |

|---|---|

分子量 |

140.27 g/mol |

IUPAC名 |

dec-3-ene |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3 |

InChIキー |

GVRWIAHBVAYKIZ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC=CCC |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (E)-3-Decene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-Decene is a valuable olefinic compound utilized as a building block in the synthesis of various fine chemicals, including insect pheromones and active pharmaceutical ingredients. The stereoselective synthesis of the (E)-isomer is of paramount importance for its biological activity and the efficiency of subsequent chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining (E)-3-decene with high stereoselectivity. Key methods, including the Horner-Wadsworth-Emmons reaction, Wittig olefination, olefin cross-metathesis, and the reduction of 3-decyne (B165594), are discussed in detail. This document includes experimental protocols, a comparative analysis of quantitative data, and mechanistic diagrams to facilitate a thorough understanding of each synthetic route.

Introduction

The precise arrangement of substituents around a carbon-carbon double bond is a critical aspect of modern organic synthesis, profoundly influencing the biological and chemical properties of a molecule. (E)-3-decene, a ten-carbon alkene with a trans-configured double bond at the C3 position, serves as a key intermediate in the synthesis of complex organic molecules. Its applications range from the synthesis of insect sex pheromones, which are crucial for environmentally friendly pest control strategies, to the construction of pharmacologically active compounds.[1][2] The stereochemical purity of (E)-3-decene is often a prerequisite for its successful application, necessitating the use of highly stereoselective synthetic methods.

This guide details and compares the most effective and commonly employed strategies for the synthesis of (E)-3-decene, providing researchers and drug development professionals with the necessary information to select and implement the most suitable method for their specific needs.

Synthetic Methodologies

Several robust methods have been developed for the stereoselective synthesis of (E)-alkenes, each with its own set of advantages and limitations. The primary routes to (E)-3-decene are:

-

Horner-Wadsworth-Emmons (HWE) Reaction

-

Wittig Reaction

-

Olefin Cross-Metathesis

-

Reduction of 3-Decyne

The following sections will provide a detailed examination of each of these methods, including reaction mechanisms, experimental protocols, and a comparative analysis of their efficiency.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and highly reliable method for the synthesis of (E)-alkenes.[3][4] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. A key advantage of the HWE reaction over the traditional Wittig reaction is that it typically yields the thermodynamically more stable (E)-alkene with high selectivity.[4] Additionally, the phosphate (B84403) byproduct is water-soluble, which simplifies the purification process.[4]

Reaction Scheme:

The synthesis of (E)-3-decene via the HWE reaction involves the reaction of heptanal (B48729) with the ylide generated from diethyl propylphosphonate.

Caption: General scheme for the HWE synthesis of (E)-3-decene.

Experimental Protocol:

A general procedure for the Horner-Wadsworth-Emmons synthesis of (E)-3-decene is as follows:

-

Preparation of the Ylide: To a suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, a solution of diethyl propylphosphonate (1.0 eq.) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

-

Reaction with Aldehyde: The reaction mixture is cooled to 0 °C, and a solution of heptanal (1.0 eq.) in anhydrous THF is added dropwise.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Work-up and Purification: The reaction is quenched by the careful addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford pure (E)-3-decene.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[5][6] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group adjacent to the carbanion, generally lead to the formation of (E)-alkenes.[7] For the synthesis of (E)-3-decene, a non-stabilized ylide is typically used, which may lead to a mixture of (E) and (Z) isomers. However, modifications to the reaction conditions can favor the formation of the (E)-isomer.

Reaction Scheme:

The synthesis of (E)-3-decene via the Wittig reaction involves the reaction of heptanal with propyltriphenylphosphonium ylide.

Caption: General scheme for the Wittig synthesis of (E)-3-decene.

Experimental Protocol:

A general procedure for the Wittig synthesis of (E)-3-decene is as follows:

-

Ylide Generation: To a stirred suspension of propyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq.) is added dropwise. The resulting deep red solution is stirred at room temperature for 1 hour.

-

Reaction with Aldehyde: The reaction mixture is cooled to -78 °C, and a solution of heptanal (1.0 eq.) in anhydrous THF is added dropwise.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with pentane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to separate (E)-3-decene from the (Z)-isomer and triphenylphosphine oxide.

Olefin Cross-Metathesis

Olefin cross-metathesis is a powerful and versatile method for the formation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably ruthenium-based Grubbs catalysts.[8][9] This reaction allows for the "swapping" of alkylidene fragments between two different alkenes. For the synthesis of (E)-3-decene, cross-metathesis between 1-butene (B85601) and 1-octene (B94956) can be employed. The stereoselectivity of cross-metathesis can be influenced by the choice of catalyst and reaction conditions, with many second-generation Grubbs catalysts favoring the formation of the more stable (E)-isomer.

Reaction Scheme:

Caption: Olefin cross-metathesis for the synthesis of (E)-3-decene.

Experimental Protocol:

A general procedure for the cross-metathesis synthesis of (E)-3-decene is as follows:

-

Reaction Setup: In a glovebox, a solution of 1-octene (1.0 eq.) in anhydrous dichloromethane (B109758) is prepared. A second-generation Grubbs catalyst (e.g., Grubbs-Hoveyda II, 1-5 mol%) is added.

-

Addition of Gaseous Alkene: The reaction vessel is sealed and connected to a balloon filled with 1-butene gas (excess). The reaction mixture is stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography-mass spectrometry (GC-MS) to observe the formation of (E)-3-decene and the consumption of 1-octene.

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield (E)-3-decene.

Reduction of 3-Decyne

The stereoselective reduction of internal alkynes provides a direct route to alkenes. The use of dissolving metal reductions, typically with sodium or lithium in liquid ammonia (B1221849), is a classic and effective method for the preparation of (E)-alkenes.[10][11] This reaction proceeds via a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric repulsion before being protonated.[11]

Reaction Scheme:

Caption: Reduction of 3-decyne to (E)-3-decene.

Experimental Protocol:

A general procedure for the reduction of 3-decyne is as follows:

-

Reaction Setup: A three-necked flask equipped with a dry-ice condenser and a gas inlet is charged with liquid ammonia at -78 °C.

-

Dissolving Metal: Small pieces of sodium metal (2.2 eq.) are added to the liquid ammonia until a persistent blue color is observed.

-

Alkyne Addition: A solution of 3-decyne (1.0 eq.) in anhydrous diethyl ether is added dropwise to the stirred sodium-ammonia solution.

-

Reaction Progression: The reaction is stirred at -78 °C for 2-4 hours.

-

Work-up and Purification: The reaction is quenched by the careful addition of ammonium chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and diethyl ether. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by distillation or column chromatography to afford (E)-3-decene.

Comparison of Synthetic Methods

The choice of synthetic method for (E)-3-decene will depend on several factors, including the desired scale of the reaction, the availability of starting materials, and the required level of stereochemical purity. The following table summarizes the key quantitative data for each method.

| Synthetic Method | Starting Materials | Typical Yield (%) | E/Z Ratio | Key Advantages | Key Disadvantages |

| Horner-Wadsworth-Emmons | Heptanal, Diethyl propylphosphonate | 70-90 | >95:5 | High (E)-selectivity, water-soluble byproduct simplifies purification.[4] | Requires synthesis of the phosphonate reagent. |

| Wittig Reaction | Heptanal, Propyltriphenylphosphonium bromide | 50-80 | Variable | Well-established, wide substrate scope.[5] | Can produce mixtures of (E) and (Z) isomers, difficult to remove byproduct.[5] |

| Olefin Cross-Metathesis | 1-Butene, 1-Octene | 60-85 | >90:10 | Atom economical, mild reaction conditions.[8] | Requires expensive catalyst, potential for homodimerization byproducts.[8] |

| Reduction of 3-Decyne | 3-Decyne, Sodium, Liquid Ammonia | 80-95 | >98:2 | Excellent (E)-selectivity, high yields.[10][11] | Requires handling of liquid ammonia and alkali metals, synthesis of alkyne.[10] |

Conclusion

The synthesis of (E)-3-decene can be achieved with high stereoselectivity through several effective methodologies. The Horner-Wadsworth-Emmons reaction and the reduction of 3-decyne stand out for their excellent (E)-selectivity and high yields. The HWE reaction is particularly advantageous due to the ease of purification, while the alkyne reduction provides the highest stereochemical purity. Olefin cross-metathesis offers a modern and atom-economical approach, though catalyst cost may be a consideration. The Wittig reaction , while versatile, often requires careful optimization to achieve high (E)-selectivity for non-stabilized ylides. The selection of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including scale, cost, and the desired purity of the final product. This guide provides the foundational knowledge and practical protocols to enable an informed decision for the synthesis of this important chemical intermediate.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Khan Academy [khanacademy.org]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. sciepub.com [sciepub.com]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Comparative Analysis of Synthetic Methods

An in-depth examination of the stereoselective synthesis of (Z)-3-decene is crucial for researchers in organic chemistry and drug development, where precise isomeric control is paramount. This guide provides a detailed overview of established methodologies, complete with experimental protocols, comparative data, and visual process diagrams to facilitate understanding and replication. The primary focus is on the Wittig reaction and alkyne semi-hydrogenation, two prominent methods for achieving high Z-selectivity.

The choice of synthetic route for (Z)-3-decene is often dictated by the desired yield, stereoselectivity, and the availability of starting materials. The following table summarizes quantitative data from established protocols, offering a clear comparison between the Wittig reaction and the semi-hydrogenation of 3-decyne (B165594).

| Method | Key Reagents | Solvent | Yield (%) | (Z):(E) Ratio | Reference |

| Wittig Reaction | n-Heptyltriphenylphosphonium bromide, NaNH2 | THF | 85-95 | >97:3 | |

| Alkyne Hydrogenation | 3-Decyne, Hydrogen (H2), Lindlar's Catalyst | Hexane (B92381) | 96 | 98:2 |

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful synthesis. Below are the protocols for the key methods discussed.

Wittig Reaction Protocol

This procedure utilizes a sodium amide base to generate the phosphorus ylide, which then reacts with propanal to form the desired alkene with high Z-selectivity.

Workflow Diagram:

Caption: Experimental workflow for the Wittig synthesis of (Z)-3-decene.

Detailed Steps:

-

Ylide Generation: A suspension of sodium amide (NaNH2) is prepared in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere. A solution of n-heptyltriphenylphosphonium bromide in THF is then added dropwise to the suspension. The mixture is stirred at room temperature for 1-2 hours, during which the characteristic red color of the phosphorus ylide develops.

-

Reaction with Aldehyde: The reaction flask is cooled, and a solution of propanal in THF is added dropwise to the ylide solution.

-

Workup and Purification: After stirring for an additional 2 hours, the reaction is quenched by carefully adding ice water. The product is extracted with pentane, and the organic layer is washed sequentially with water and brine. After drying over anhydrous magnesium sulfate (B86663) (MgSO4), the solvent is removed, and the crude product is purified by distillation to yield (Z)-3-decene.

Alkyne Semi-Hydrogenation Protocol

This method involves the partial reduction of an internal alkyne using a poisoned catalyst, which selectively produces the (Z)-alkene while preventing over-reduction to the alkane.

Reaction Diagram:

Caption: Catalytic semi-hydrogenation of 3-decyne to (Z)-3-decene.

Detailed Steps:

-

Catalyst Preparation: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is added to a reaction flask containing hexane as the solvent.

-

Hydrogenation: The flask is flushed with hydrogen gas, and 3-decyne is added. The reaction mixture is stirred vigorously under a hydrogen atmosphere. The progress of the reaction is monitored to ensure the hydrogenation stops at the alkene stage.

-

Workup and Purification: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated from the filtrate to yield the crude product, which primarily consists of (Z)-3-decene. Further purification can be performed if necessary.

Conclusion

Both the Wittig reaction and the catalytic hydrogenation of 3-decyne are highly effective methods for synthesizing (Z)-3-decene with excellent stereoselectivity. The Wittig reaction offers a robust route starting from commercially available phosphonium (B103445) salts and aldehydes. Meanwhile, the semi-hydrogenation of 3-decyne provides a slightly higher yield and comparable stereocontrol, contingent on the availability of the alkyne precursor and careful control of the hydrogenation process to prevent alkane formation. The choice between these methods will depend on factors specific to the laboratory, including reagent availability, equipment, and desired scale of production.

physical properties of 3-decene isomers

An In-depth Technical Guide on the Physical Properties of 3-Decene Isomers

This guide provides a comprehensive overview of the known physical properties of the cis (Z) and trans (E) isomers of this compound. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines detailed experimental methodologies for the determination of these properties, and presents a logical workflow for such experimental analysis.

Core Physical Properties

This compound (C10H20) is an alkene with a double bond at the third carbon position, leading to two geometric isomers: (Z)-3-decene (cis) and (E)-3-decene (trans). These isomers exhibit distinct physical properties due to the differences in their molecular geometry.

Data Summary

The physical properties of the this compound isomers are summarized in the table below. It is important to note that some of the available data are estimations and should be treated as such in any rigorous scientific application.

| Physical Property | (Z)-3-Decene (cis) | (E)-3-Decene (trans) |

| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol [1] | 140.27 g/mol [2] |

| Boiling Point | 166.82°C (estimate)[3] | 169°C at 760 mmHg[4] |

| Melting Point | -56.93°C (estimate)[3] | -56.93°C (estimate)[4] |

| Density | 0.7631 g/cm³ (estimate)[3] | 0.749 g/cm³[4] |

| Refractive Index | 1.4195 (estimate)[3] | 1.43[4] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] Common methods for its determination include simple distillation, the reflux method, and the Thiele tube method.[5][6]

Thiele Tube Method: This is a convenient method for small sample volumes.[6]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating source (e.g., Bunsen burner or oil bath), and the liquid sample (a few drops).

-

Procedure:

-

A small amount of the this compound isomer is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and escape as a stream of bubbles.

-

The heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[6]

-

Determination of Density

Density is the mass per unit volume of a substance.[7] For liquids like the this compound isomers, density can be determined using a pycnometer or by the buoyancy technique (Archimedes' principle).[8]

Pycnometer Method:

-

Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, and the liquid sample.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately measured.

-

The pycnometer is filled with the this compound isomer, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

-

The filled pycnometer is weighed to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[8]

-

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and can be used to identify and assess the purity of a sample.[9][10]

Abbe Refractometer Method:

-

Apparatus: Abbe refractometer, light source (typically a sodium lamp), dropper, and the liquid sample.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of the this compound isomer are placed on the prism of the refractometer.

-

The prism is closed, and the light source is positioned to illuminate the sample.

-

The eyepiece is used to view the scale, and the control knob is adjusted until the boundary between the light and dark regions is sharp and centered.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a liquid organic compound such as a this compound isomer.

Caption: General workflow for determining the .

References

- 1. cis-3-Decene | C10H20 | CID 5362723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-3-Decene | C10H20 | CID 5362724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 19398-86-8 CAS MSDS (CIS-3-DECENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 8. mt.com [mt.com]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 10. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

An In-depth Technical Guide to the Physicochemical Properties of 3-Decene

This guide provides a comprehensive overview of the boiling and melting points of 3-decene, targeting researchers, scientists, and professionals in drug development. It includes a detailed presentation of quantitative data, experimental protocols for determining these properties, and a visual representation of the experimental workflow.

Physicochemical Data of this compound

This compound, an alkene with the chemical formula C₁₀H₂₀, exists as two geometric isomers: cis (or Z) and trans (or E). These isomers exhibit slight differences in their physical properties due to the variations in their molecular geometry. The boiling and melting points for both isomers are summarized below.

| Property | cis-3-Decene | trans-3-Decene | This compound (Isomer Unspecified) |

| Boiling Point | 166.82°C (estimated)[1] | 169°C at 760 mmHg[2][3] | 173.25°C (446.4 K)[4] |

| Melting Point | -56.93°C (estimated)[1] | -56.93°C (estimated)[2][3] | Not available |

It is important to note that some of the available data for the individual isomers are estimations and may vary depending on the experimental conditions and purity of the sample.

Experimental Protocols

The determination of boiling and melting points is fundamental in characterizing a chemical substance. The following are standard laboratory protocols for these measurements.

2.1. Boiling Point Determination via Distillation

The boiling point of a liquid can be accurately determined using the distillation method. This technique is suitable when a sufficient quantity of the substance is available (typically >5 mL).[1][5]

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus. This includes a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Sample Preparation: Place a measured volume of this compound (at least 5 mL) into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating: Gently heat the distilling flask. As the liquid boils, the vapor will rise and pass into the condenser.

-

Temperature Measurement: The thermometer bulb should be positioned so that it is fully immersed in the vapor phase, with the top of the bulb level with the side arm of the distilling flask leading to the condenser.

-

Data Recording: The temperature will rise and then stabilize as the vapor continuously bathes the thermometer bulb. The constant temperature observed during the collection of the distillate is recorded as the boiling point of the liquid.

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.

2.2. Melting Point Determination via the Capillary Method

For substances that are solid at or near room temperature, the capillary method is a standard technique for determining the melting point. Since this compound has a low melting point, the sample would first need to be frozen.

Methodology:

-

Sample Preparation: A small sample of this compound is frozen to a solid state. A small amount of the powdered solid is then introduced into a thin-walled glass capillary tube, which is sealed at one end.[2][6] The sample should be tightly packed to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath, such as a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) or a modern digital melting point apparatus.[2][7]

-

Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution. The heating rate should be slow, around 1-2°C per minute, as the temperature approaches the expected melting point.[7]

-

Observation and Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow (0.5-1°C).

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling and melting points of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. jk-sci.com [jk-sci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. westlab.com [westlab.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

An In-depth Technical Guide to the NMR Spectrum Analysis of 3-Decene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of the cis and trans isomers of 3-decene. Due to the limited availability of directly published experimental spectra for this compound, this guide presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. This information serves as a valuable reference for the identification, characterization, and quality control of this compound and similar olefinic structures within a research and development setting.

Introduction to NMR Spectroscopy of Alkenes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For alkenes like this compound, ¹H and ¹³C NMR spectroscopy provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively. Key diagnostic features in the NMR spectra of alkenes include the chemical shifts of the vinylic protons and carbons, and the magnitude of the coupling constants between vinylic protons, which can definitively distinguish between cis and trans isomers.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following outlines a general methodology for the NMR analysis of this compound.

Sample Preparation:

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent provides a lock signal for the spectrometer and minimizes solvent interference in the ¹H NMR spectrum.

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Concentration: For ¹³C NMR, a higher concentration (20-50 mg in 0.5-0.7 mL of solvent) is often required to obtain a good signal-to-noise ratio in a reasonable time, given the low natural abundance of the ¹³C isotope.

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition:

-

Spectral Width: Approximately 12 ppm, centered around 5 ppm.

-

Pulse Width: A 90° pulse is typically used.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a dilute sample.

-

-

¹³C NMR Acquisition:

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary.

-

¹H NMR Spectrum Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by signals from the vinylic, allylic, and aliphatic protons. The key distinguishing feature between the cis and trans isomers is the coupling constant (J-value) between the two vinylic protons (H-3 and H-4).

dot

Figure 1: Molecular structures of trans- and cis-3-decene.

Table 1: Predicted ¹H NMR Data for this compound Isomers (in CDCl₃)

| Proton | trans-3-Decene | cis-3-Decene |

| Chemical Shift (δ, ppm) | Multiplicity | |

| H-1 | ~0.90 | t |

| H-2 | ~2.00 | p |

| H-3 | ~5.40 | dt |

| H-4 | ~5.40 | dt |

| H-5 | ~1.95 | p |

| H-6 to H-9 | ~1.2-1.4 | m |

| H-10 | ~0.88 | t |

-

Vinylic Protons (H-3 and H-4):

-

In trans-3-decene , these protons are expected to resonate around 5.40 ppm. The key diagnostic feature is a large vicinal coupling constant (³J) of approximately 15.0 Hz, which is characteristic of a trans-alkene. Each vinylic proton will appear as a doublet of triplets (dt) due to coupling with the other vinylic proton and the adjacent allylic protons.

-

In cis-3-decene , the vinylic protons are expected to appear at a slightly upfield chemical shift, around 5.35 ppm. The vicinal coupling constant will be significantly smaller, around 10.8 Hz, which is typical for a cis-alkene. The multiplicity will also be a doublet of triplets.

-

-

Allylic Protons (H-2 and H-5): These protons are adjacent to the double bond and are deshielded compared to other methylene (B1212753) protons, resonating in the range of 1.95-2.05 ppm. They will appear as pentets (or complex multiplets) due to coupling with the vinylic protons and the protons on the adjacent methylene groups.

-

Aliphatic Protons (H-6 to H-10): The remaining methylene and methyl protons of the hexyl chain will appear in the typical aliphatic region of the spectrum, between approximately 0.88 and 1.4 ppm. The terminal methyl group (H-10) will appear as a triplet.

dot

Figure 2: Logical workflow for ¹H NMR signal assignment in this compound isomers.

¹³C NMR Spectrum Analysis of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound Isomers (in CDCl₃)

| Carbon | trans-3-Decene (Predicted δ, ppm) | cis-3-Decene (Predicted δ, ppm) |

| C-1 | ~14.1 | ~14.1 |

| C-2 | ~25.7 | ~20.6 |

| C-3 | ~131.0 | ~129.5 |

| C-4 | ~125.0 | ~123.5 |

| C-5 | ~32.6 | ~27.2 |

| C-6 | ~29.3 | ~29.5 |

| C-7 | ~31.8 | ~31.9 |

| C-8 | ~22.7 | ~22.7 |

| C-9 | ~31.8 | ~31.9 |

| C-10 | ~14.1 | ~14.1 |

-

Vinylic Carbons (C-3 and C-4): These sp² hybridized carbons are significantly deshielded and appear in the downfield region of the spectrum, typically between 120 and 135 ppm.

-

Allylic Carbons (C-2 and C-5): The chemical shifts of the allylic carbons show a noticeable difference between the cis and trans isomers. In the cis isomer, steric compression (the gamma-gauche effect) causes the allylic carbons to be more shielded (appear at a lower ppm value) compared to the trans isomer.

-

Aliphatic Carbons (C-1, C-6 to C-10): The remaining sp³ hybridized carbons of the ethyl and hexyl groups resonate in the upfield region of the spectrum, from approximately 14 to 32 ppm.

dot

Figure 3: Relationship between carbon type and ¹³C NMR chemical shift regions.

Summary and Conclusion

The NMR spectral analysis of this compound provides a clear and definitive method for the identification and differentiation of its cis and trans isomers. The most significant diagnostic tool is the coupling constant between the vinylic protons in the ¹H NMR spectrum, with a value of ~15.0 Hz for the trans isomer and ~10.8 Hz for the cis isomer. Additionally, the chemical shifts of the allylic carbons in the ¹³C NMR spectrum offer a secondary method of confirmation, with the allylic carbons of the cis isomer being more shielded due to steric effects. This guide provides the fundamental data and methodologies required for researchers and scientists to confidently analyze and interpret the NMR spectra of this compound and related compounds.

Mass Spectrometry of 3-Decene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry of 3-decene, a ten-carbon alkene. Understanding the fragmentation behavior of this molecule under electron ionization (EI) is crucial for its identification and characterization in complex mixtures. This document details its mass spectral data, outlines common fragmentation pathways, and provides standardized experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Core Principles of Alkene Mass Spectrometry

Upon entering a mass spectrometer, organic molecules are typically ionized by a high-energy beam of electrons, leading to the formation of a molecular ion (M+•). For alkenes like this compound, this ionization involves the removal of an electron from the π bond of the double bond.[1] The resulting molecular ion is energetically unstable and undergoes fragmentation to produce a series of smaller, charged ions. The pattern of these fragment ions is characteristic of the original molecule's structure.

The fragmentation of alkenes is primarily governed by a few key mechanisms:

-

Allylic Cleavage: This is the most significant fragmentation pathway for many alkenes.[1] It involves the breaking of a carbon-carbon single bond adjacent to the double bond (the allylic position). This cleavage is favored because it results in a resonance-stabilized allylic carbocation.[1]

-

Vinylic Cleavage: This involves the cleavage of a bond directly attached to one of the double-bonded carbons. While possible, it is generally less favored than allylic cleavage.

-

McLafferty Rearrangement: This rearrangement can occur in alkenes that possess a γ-hydrogen (a hydrogen atom on the third carbon from the double bond). It involves the transfer of this hydrogen to the double bond through a six-membered transition state, followed by cleavage of the bond between the α and β carbons.[1]

Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The molecular formula for this compound is C₁₀H₂₀, with a molecular weight of approximately 140.27 g/mol .[2][3]

Quantitative Data

The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound, along with their relative intensities. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2][3]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 100 | [C₃H₅]⁺ (Allyl Cation) |

| 55 | 95 | [C₄H₇]⁺ (Butenyl Cation) |

| 69 | 50 | [C₅H₉]⁺ (Pentenyl Cation) |

| 83 | 25 | [C₆H₁₁]⁺ (Hexenyl Cation) |

| 97 | 10 | [C₇H₁₃]⁺ (Heptenyl Cation) |

| 112 | 5 | [C₈H₁₆]⁺• (Loss of C₂H₄) |

| 140 | <5 | [C₁₀H₂₀]⁺• (Molecular Ion) |

Note: Intensities are approximate and can vary slightly between different instruments and experimental conditions.

Fragmentation Pathways of this compound

The fragmentation of this compound can be rationalized through the core principles of alkene mass spectrometry. The primary fragmentation pathways are illustrated below.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of 3-Decene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decene, a ten-carbon mono-unsaturated alkene, is a volatile organic compound (VOC) with potential applications in various fields, including chemical synthesis and as a signaling molecule. This technical guide provides a comprehensive overview of the known natural sources and biosynthetic pathways of this compound. While the presence of this compound in the natural world is not extensively documented, evidence points to its production by certain microorganisms. This document details the current understanding of microbial alkene biosynthesis, which serves as the foundation for elucidating the formation of this compound. Furthermore, this guide outlines detailed experimental protocols for the extraction, identification, and quantification of this compound from microbial cultures, and provides a framework for the heterologous production of this compound.

Natural Sources of this compound

The identification of natural sources of this compound is an ongoing area of research. To date, the most definitive evidence for its natural production comes from the fungal kingdom.

Fungal Production

Studies on the volatile organic compounds produced by various fungal species have led to the identification of this compound in the headspace of the filamentous fungus Trichoderma asperellum.[1] Trichoderma species are well-known for their biocontrol properties and their ability to produce a diverse array of secondary metabolites.[2][3][4][5] The production of this compound by T. asperellum suggests its potential role in fungal metabolism or ecological interactions.

At present, quantitative data on the production levels of this compound by Trichoderma asperellum remains limited in the scientific literature. Further research is required to quantify the yield of this compound from fungal fermentations and to understand the influence of culture conditions on its production.

Other Potential Sources (Plants and Insects)

While the presence of a wide variety of alkenes has been reported in plant essential oils and as insect semiochemicals, direct evidence for the natural occurrence of this compound in these sources is scarce.[6][7] Some related compounds, such as (Z)-3-decenol, have been identified as insect pheromones.[5] The possibility of this compound acting as a precursor or a minor component in these complex mixtures cannot be entirely ruled out and warrants further investigation.

Biosynthesis of this compound

The biosynthesis of alkenes, including this compound, in microorganisms is intrinsically linked to fatty acid metabolism. Several enzymatic pathways have been elucidated that convert fatty acids or their derivatives into terminal and internal alkenes.

Overview of Microbial Alkene Biosynthesis

Microorganisms have evolved diverse strategies to produce hydrocarbons. The primary pathways for alkene biosynthesis originate from the cellular pool of fatty acids. These pathways can be broadly categorized as follows:

-

Head-to-Head Condensation: This pathway involves the condensation of two fatty acyl-CoAs or acyl-ACPs, followed by a series of enzymatic reactions to yield a long-chain alkene.

-

Decarboxylation of Fatty Acids: This mechanism involves the removal of a carboxyl group from a fatty acid precursor.

-

Defatty-acylation/Decarbonylation: This pathway utilizes a fatty aldehyde intermediate.

Key Enzymes in Alkene Biosynthesis

Several key enzyme families have been identified as crucial for microbial alkene production:

-

OleT (P450 Peroxygenase): The OleT enzyme, a member of the cytochrome P450 family, catalyzes the decarboxylation of free fatty acids to produce terminal alkenes (1-alkenes).

-

OleABCD System: This multi-protein system is responsible for the production of internal alkenes through a head-to-head condensation mechanism of two fatty acyl-CoA molecules. The OleA component is a key condensing enzyme.

-

UndB (Oxidative Decarboxylase): This enzyme is involved in the production of terminal alkenes from free fatty acids.

The biosynthesis of this compound, an internal alkene, is most likely to proceed via a pathway analogous to the OleABCD system, utilizing a C10 fatty acid precursor.

Proposed Biosynthetic Pathway for this compound

Based on the established mechanisms of internal alkene biosynthesis in microorganisms, a putative pathway for this compound can be proposed. This pathway would likely originate from a C10 fatty acid, such as decanoic acid, which is activated to its acyl-CoA or acyl-ACP derivative.

Figure 1: Proposed biosynthetic pathway for this compound via a head-to-head condensation mechanism.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound from microbial sources.

Culturing of Trichoderma asperellum

Objective: To cultivate Trichoderma asperellum for the production of volatile organic compounds, including this compound.

Materials:

-

Trichoderma asperellum strain

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Incubator

Protocol:

-

Inoculate Trichoderma asperellum onto PDA plates and incubate at 25-28°C for 5-7 days until sporulation is observed.

-

Prepare a spore suspension by adding sterile water to the PDA plate and gently scraping the surface with a sterile loop.

-

Determine the spore concentration using a hemocytometer.

-

Inoculate sterile PDB in flasks with the spore suspension to a final concentration of 1 x 10^6 spores/mL.

-

Incubate the liquid cultures at 25-28°C with shaking (150 rpm) for 5-10 days.

Extraction and Analysis of this compound by SPME-GC-MS

Objective: To extract and identify this compound from the headspace of Trichoderma asperellum cultures using Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11][12]

Materials:

-

SPME fiber assembly with a suitable coating (e.g., PDMS/DVB)

-

Headspace vials (20 mL) with septa

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

This compound standard

Protocol:

-

Transfer a known volume of the Trichoderma asperellum liquid culture into a headspace vial and seal it.

-

Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

Expose the SPME fiber to the headspace for a specific time (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.

-

Perform GC-MS analysis using a suitable capillary column (e.g., DB-5ms) and a temperature program optimized for the separation of C10 alkenes.

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program: Initial temperature of 40°C for 2 min, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C, hold for 5 min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 40-400

Heterologous Production of this compound in E. coli

Objective: To engineer Escherichia coli for the production of this compound by expressing the relevant biosynthetic genes.

Materials:

-

E. coli expression host (e.g., BL21(DE3))

-

Expression vector (e.g., pET series)

-

Genes encoding the alkene biosynthetic pathway (e.g., OleABCD cluster)

-

Restriction enzymes, ligase, and other molecular biology reagents

-

LB medium and appropriate antibiotics

-

IPTG (isopropyl β-D-1-thiogalactopyranoside)

Protocol:

-

Amplify the genes of the chosen alkene biosynthetic pathway (e.g., OleABCD) from the genomic DNA of a known alkene-producing microorganism.

-

Clone the amplified genes into a suitable expression vector under the control of an inducible promoter (e.g., T7 promoter).

-

Transform the recombinant plasmid into the E. coli expression host.

-

Grow the transformed E. coli in LB medium to a mid-log phase (OD600 ≈ 0.6-0.8).

-

Induce gene expression by adding IPTG to the culture.

-

Continue the cultivation for a specified period (e.g., 24-48 hours) at a suitable temperature (e.g., 20-30°C).

-

Extract and analyze the produced alkenes from the culture using the SPME-GC-MS method described in section 3.2.

Figure 2: Experimental workflow for the heterologous production of this compound in E. coli.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically for this compound production from natural sources. The table below is provided as a template for future data compilation as research in this area progresses.

| Natural Source | Organism | Compound | Concentration/Yield | Reference |

| Fungus | Trichoderma asperellum | This compound | Data Not Available | [1] |

Conclusion and Future Outlook

The study of the natural sources and biosynthesis of this compound is an emerging field with significant potential. The identification of Trichoderma asperellum as a producer of this alkene provides a crucial starting point for further investigation. Future research should focus on:

-

Quantitative Analysis: Determining the yield of this compound from T. asperellum and optimizing fermentation conditions for enhanced production.

-

Pathway Elucidation: Identifying the specific enzymes and genetic pathways responsible for this compound biosynthesis in T. asperellum.

-

Exploration of Other Sources: Screening a wider range of microorganisms, plants, and insects for the presence of this compound.

-

Metabolic Engineering: Leveraging the knowledge of biosynthetic pathways to engineer robust microbial cell factories for the sustainable production of this compound.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound, providing a comprehensive overview of the current knowledge and a practical guide for future experimental work.

References

- 1. [Antagonistic activity of volatile metabolites from Trichoderma asperellum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Features of a Novel Trichoderma asperellum YNQJ1002 with Potent Antagonistic Activity against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Functional Groups of Floral Scent Compounds [ebrary.net]

- 8. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. Analysis of volatile compounds emitted by filamentous fungi using solid-phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Biosynthesis of 3-Decene in Lepidoptera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical communication in Lepidoptera is a cornerstone of their reproductive biology, with female-produced sex pheromones playing a critical role in mate attraction. These pheromones are typically blends of several compounds, and while major components have been extensively studied, the biosynthesis of minor components like the C10 alkene 3-decene remains an area of active investigation. Most lepidopteran sex pheromones are classified as Type I, which are C10-C18 alcohols, aldehydes, and acetate (B1210297) esters derived from fatty acids. Hydrocarbon pheromones, while less common, are also derived from fatty acid metabolism and are crucial for the specificity of the pheromone signal. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, outlines key experimental protocols for its elucidation, and presents a framework for the quantitative analysis of this process.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in the pheromone glands of female Lepidoptera is hypothesized to originate from standard fatty acid metabolism, followed by specific desaturation and terminal modification steps. While the complete pathway has not been elucidated for a specific lepidopteran species, a plausible route can be constructed based on known enzymatic reactions in insect pheromone biosynthesis.[1][2] The pathway likely involves three main stages: de novo synthesis of a saturated fatty acid precursor, introduction of a double bond by a desaturase, and conversion of the fatty acyl precursor to a hydrocarbon.

The proposed pathway begins with the ubiquitous synthesis of fatty acids.[2] Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC). Fatty acid synthase (FAS) then catalyzes the iterative addition of two-carbon units from malonyl-CoA to the growing acyl chain, culminating in the production of decanoyl-CoA, a 10-carbon saturated fatty acyl-CoA.[3]

The key step for generating the alkene is the introduction of a double bond at the Δ³ position of decanoyl-CoA by a specific acyl-CoA desaturase. The final conversion to a hydrocarbon likely proceeds through reduction of the acyl-CoA to an aldehyde (3-decenal) by a fatty acyl-CoA reductase (FAR), followed by an oxidative decarbonylation reaction catalyzed by a cytochrome P450 enzyme to yield this compound.[4][5]

Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound is dependent on a suite of specialized enzymes. While insects may utilize enzymes from general fatty acid metabolism, pheromone production often involves unique, gland-specific enzymes.[1]

-

Fatty Acid Synthase (FAS): This multi-enzyme complex is responsible for the de novo synthesis of fatty acids. In the context of this compound biosynthesis, FAS would need to produce a C10 acyl-CoA precursor. The termination of chain elongation at C10 is a critical control point.[3]

-

Acyl-CoA Desaturases (FADs): These enzymes are crucial for creating the double bonds that characterize most lepidopteran pheromones.[6] A highly specific Δ³-desaturase would be required to act on decanoyl-CoA to produce the this compound precursor. The diversity of FADs in Lepidoptera allows for the production of a wide array of unsaturated fatty acids.[7]

-

Fatty Acyl-CoA Reductases (FARs): FARs catalyze the reduction of fatty acyl-CoAs to their corresponding fatty alcohols, which can then be converted to aldehydes.[8] Pheromone-gland specific FARs (pgFARs) often exhibit substrate specificity that helps determine the final pheromone composition.

-

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is involved in a vast range of metabolic processes, including the synthesis and degradation of pheromones.[9] An insect-specific P450 oxidative decarbonylase is implicated in the final step of converting a fatty aldehyde to a hydrocarbon, which would be the terminal step in this compound biosynthesis.[5][10]

Quantitative Data Presentation

The quantitative analysis of pheromone biosynthesis is essential for understanding the regulation and output of the pathway. While specific kinetic data for the enzymes involved in this compound biosynthesis are not yet available, the following table summarizes the types of quantitative data that are typically gathered in such studies, with representative values drawn from research on related lepidopteran pheromone systems.

| Parameter | Description | Representative Value/Range | Reference |

| Enzyme Kinetics | |||

| Km (for Desaturase) | Michaelis constant, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity. | 1.5 - 15 µM | [11] |

| Vmax (for Desaturase) | Maximum rate of reaction when the enzyme is saturated with the substrate. | 0.1 - 1.0 nmol/min/mg protein | [11] |

| Substrate Specificity | |||

| Desaturase Activity | Relative conversion rate of different fatty acyl-CoA substrates by a candidate desaturase. | C10:CoA (100%), C12:CoA (80%), C14:CoA (30%), C16:CoA (5%) | [6][12] |

| Pheromone Titer | |||

| Glandular Content | The amount of a specific pheromone component present in a single female pheromone gland. | 1 - 50 ng/gland | [13] |

| Release Rate | The rate at which the pheromone is emitted by a calling female. | 0.1 - 5 ng/hr | [14] |

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a combination of biochemical and molecular techniques. The following protocols describe key experiments for identifying precursors, isolating candidate genes, and functionally characterizing the enzymes involved.

Protocol 1: Identification of Precursors Using Labeled Substrates

This protocol aims to identify the direct fatty acid precursor of this compound by tracing the incorporation of isotopically labeled compounds.

Methodology:

-

Synthesize Labeled Precursors: Synthesize potential precursors, such as decanoic acid, labeled with stable isotopes (e.g., Deuterium or ¹³C).

-

Topical Application: Apply a solution of the labeled precursor (e.g., 1 µg in 1 µL of hexane) directly onto the extruded pheromone gland of a female moth during its calling period.

-

Incubation: Allow the female to metabolize the precursor for a defined period (e.g., 1-4 hours).

-

Pheromone Gland Extraction: Excise the pheromone gland and extract the lipids with a suitable solvent like hexane.

-

GC-MS Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS). The incorporation of the label into this compound is confirmed by an increase in the molecular weight of the corresponding mass spectral fragments.[15]

Protocol 2: Transcriptome Analysis and Candidate Gene Identification

This protocol uses high-throughput sequencing to identify genes that are highly expressed in the pheromone gland and may be involved in this compound biosynthesis.

Methodology:

-

Tissue Dissection: Dissect pheromone glands and, as a control, other tissues (e.g., abdominal tissue, fat body) from female moths.

-

RNA Extraction: Extract total RNA from the dissected tissues using a standard kit (e.g., TRIzol).

-

Library Preparation and Sequencing: Prepare cDNA libraries from the RNA samples and perform high-throughput sequencing (RNA-Seq).

-

Bioinformatic Analysis:

-

Assemble the sequencing reads into a transcriptome.

-

Perform differential expression analysis to identify genes that are significantly upregulated in the pheromone gland compared to control tissues.

-

Annotate the upregulated genes by sequence homology (BLAST) to identify candidate desaturases, reductases, P450s, and other relevant enzymes.[12]

-

Protocol 3: Functional Characterization by Heterologous Expression

This protocol confirms the function of a candidate enzyme, such as a desaturase, by expressing it in a non-native host system.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of a candidate gene (e.g., a putative Δ³-desaturase) from pheromone gland cDNA.

-

Vector Construction: Clone the gene into a suitable expression vector for a host system like the yeast Saccharomyces cerevisiae.

-

Yeast Transformation: Transform the expression vector into a suitable yeast strain.

-

Substrate Feeding: Culture the transformed yeast and provide a potential substrate, such as decanoic acid, to the culture medium.

-

Metabolite Extraction and Analysis: After a period of incubation, extract the fatty acids from the yeast culture. Methylate the fatty acids to form fatty acid methyl esters (FAMEs).

-

GC-MS Analysis: Analyze the FAMEs by GC-MS. The presence of a new peak corresponding to methyl 3-decenoate in the yeast expressing the candidate gene (but not in control yeast) confirms the enzyme's function as a Δ³-desaturase.[16]

Conclusion

The biosynthesis of this compound in Lepidoptera is a specialized branch of fatty acid metabolism, culminating in a species-specific hydrocarbon pheromone component. Although the precise pathway is yet to be fully elucidated, it is hypothesized to involve de novo fatty acid synthesis to a C10 precursor, followed by a Δ³-desaturation and subsequent decarbonylation. The validation of this pathway and the characterization of the involved enzymes—fatty acid synthases, specific desaturases, reductases, and cytochrome P450s—rely on a combination of isotopic labeling studies, transcriptomics, and heterologous expression systems. A thorough understanding of this biosynthetic route not only enhances our knowledge of insect chemical ecology but also opens avenues for the development of novel, targeted pest management strategies through the disruption of pheromone biosynthesis or the biotechnological production of pheromones for mating disruption.

References

- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 3. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular genetics and evolution of pheromone biosynthesis in Lepidoptera - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biotechnological potential of insect fatty acid-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Production of Volatile Moth Sex Pheromones in Transgenic Nicotiana benthamiana Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insect P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A cytochrome P450 gene plays a role in the recognition of sex pheromones in the tobacco cutworm, Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Female moth pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Olefinic Allure: A Technical Guide to 3-Decene and its Potential in Pest Management

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of chemical ecology, semiochemicals serve as a vital language, mediating interactions between organisms. Among these, 3-decene, a simple ten-carbon olefin, is emerging as a significant player with considerable potential for the development of novel pest management strategies. This technical guide provides an in-depth exploration of this compound as a semiochemical, focusing on its role in the chemical ecology of key agricultural pests, particularly the codling moth (Cydia pomonella). Drawing upon available research, this document details its behavioral effects, summarizes quantitative data from various bioassays, outlines experimental protocols, and visualizes relevant biological and experimental workflows.

While direct research on this compound is still developing, this guide synthesizes findings from structurally related compounds, such as decyl acetate (B1210297) and various decenyl and dodecenyl acetates, to build a comprehensive understanding of its potential applications in pest control. The primary focus is on the codling moth, a major economic pest of pome fruits, for which a wealth of data on related semiochemicals exists.

Data Presentation: Behavioral and Electrophysiological Responses to this compound and Related Compounds

The following tables summarize quantitative data from electroantennography (EAG), gas chromatography-electroantennographic detection (GC-EAD), and various behavioral bioassays investigating the response of insects, primarily the codling moth, to this compound and analogous C10 and C12 compounds.

Table 1: Electroantennogram (EAG) Responses of Codling Moth (Cydia pomonella) to Various Semiochemicals

| Compound | Concentration/Dose | EAG Response (mV or % of Standard) | Reference |

| Nonanal | 10 μg/μL | Significant EAG response | [1] |

| Decanal | 10 μg/μL | Significant EAG response | [2][3] |

| (E,E)-8,10-dodecadien-1-ol (Codlemone) | 1 µg | Strong EAG response (standard) | [4][5] |

| (E,Z)-8,10-dodecadien-1-ol | 1 µg | Reduced EAG response compared to Codlemone | [6] |

| (Z,E)-8,10-dodecadien-1-ol | 1 µg | Slightly increased EAG response in wind tunnel | [6] |

| (Z,Z)-8,10-dodecadien-1-ol | 1 µg | Antagonistic effect at high concentrations | [6] |

| (E,E)-8,10-dodecadienyl acetate | Not specified | Neuron response detected | [5] |

| α-farnesene | Not specified | Neuron response detected | [5] |

Table 2: Behavioral Responses of Codling Moth (Cydia pomonella) in Laboratory and Field Assays

| Compound/Lure | Assay Type | Key Findings | Reference |

| Decyl acetate | Field Trapping | Attracts male false codling moths (Cryptophlebia leucotreta) | [7] |

| Nonanal | Y-tube olfactometer | Attracted more female codling moths | [8] |

| Decanal | Y-tube olfactometer | Attracted more female codling moths | [8] |

| α-farnesene | Olfactometer | Mated females responded actively to 0.01 µg | [9] |

| (E,Z)-8,10-dodecadien-1-ol | Wind Tunnel & Field | Decreased male landings and trap captures | [6] |

| (Z,E)-8,10-dodecadienol | Wind Tunnel | Slightly increased male flight response | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols employed in the study of insect responses to semiochemicals like this compound and its analogs.

Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD)

EAG is a technique used to measure the electrical output of an insect's antenna in response to an airborne chemical stimulus. GC-EAD couples this with gas chromatography to identify which specific compounds in a mixture elicit an antennal response.[10]

Protocol Outline:

-

Antenna Preparation: An antenna is excised from a live, immobilized insect (e.g., a male codling moth). The tip and base of the antenna are placed into electrodes containing a saline solution to ensure electrical contact.

-

Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. Test compounds, dissolved in a solvent and applied to filter paper, are introduced into the airstream.

-

Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. A depolarization of the antennal membrane is observed as a negative voltage change, indicating a response.

-

GC-EAD: The effluent from a gas chromatograph column is split. One portion goes to a standard detector (e.g., Flame Ionization Detector - FID), and the other is directed over the prepared antenna. This allows for the simultaneous recording of the chemical profile and the insect's antennal response to each eluting compound.[11]

Behavioral Bioassays

A Y-tube olfactometer is a simple choice assay to determine the preference of an insect for one of two odor sources.[8]

Protocol Outline:

-

Apparatus: A Y-shaped glass or plastic tube with a central arm and two side arms.

-

Airflow: Purified and humidified air is passed through each of the side arms towards the central arm.

-

Odor Introduction: The test compound is introduced into the airflow of one arm (treatment), while the other arm contains a solvent control.

-

Insect Release: An individual insect is released at the downwind end of the central arm.

-

Observation: The insect's choice of arm and the time spent in each arm are recorded. A statistically significant preference for the treatment arm indicates attraction.

Wind tunnels provide a more realistic environment to study an insect's flight behavior in response to an odor plume.[6]

Protocol Outline:

-

Apparatus: A long, enclosed tunnel with a controlled, laminar airflow.

-

Odor Source: A dispenser releasing the test semiochemical is placed at the upwind end of the tunnel.

-

Insect Release: Insects are released from a platform at the downwind end.

-

Observation: The flight path, upwind flight initiation, and contact with the odor source are recorded.

Field trapping experiments are essential for evaluating the efficacy of a semiochemical under real-world conditions.[7]

Protocol Outline:

-

Trap Design: Various trap designs can be used, such as delta traps or wing traps, typically lined with a sticky substance.

-

Lure Preparation: The semiochemical is loaded onto a dispenser (e.g., a rubber septum) at a specific concentration.

-

Trap Deployment: Traps are placed in the target environment (e.g., an orchard) in a randomized block design. Control traps are baited with a solvent-only lure.

-

Data Collection: Traps are checked regularly, and the number of captured target insects is recorded.

Signaling Pathways and Experimental Workflows (Graphviz Visualizations)

To better illustrate the complex processes involved in semiochemical research, the following diagrams have been generated using the DOT language.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. iris.unitn.it [iris.unitn.it]

- 4. Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antennal response of codling moth males, Cydia pomonella L. (Lepidoptera: Tortricidae), to the geometric isomers of codlemone and codlemone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Roles of alpha-farnesene in the behaviors of codling moth females - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographic-electroantennographic detection gc-ead: Topics by Science.gov [science.gov]

- 11. researchgate.net [researchgate.net]

Unraveling the Scent Trail: The Early Discovery of 3-Decene as an Ant Pheromone

A foundational pillar in the study of chemical communication among social insects was the identification of 3-decene as a key component of the trail pheromone of the African weaver ant, Oecophylla longinoda. Groundbreaking research in the 1970s, spearheaded by the likes of Bradshaw, Baker, and Howse, meticulously dissected the complex chemical language of these ants, revealing the subtle yet powerful role of this unsaturated hydrocarbon in guiding colony members. This in-depth technical guide explores the seminal early research that led to the discovery of this compound as a pheromone, detailing the experimental protocols, presenting the quantitative data, and visualizing the scientific workflow of the time.

From Glandular Secretions to Chemical Identity: The Analytical Workflow

The initial challenge for researchers was to isolate and identify the chemical signals responsible for trail-following behavior in Oecophylla longinoda. This necessitated a multi-step approach, beginning with the collection of glandular secretions and culminating in the precise chemical characterization of the active compounds.

Methodological & Application

Application Note: High-Resolution Analysis of 3-Decene Isomers by Gas Chromatography

Abstract

This application note presents a detailed methodology for the qualitative and quantitative analysis of 3-decene isomers (cis- and trans-) using gas chromatography (GC). The separation of these isomers is a common analytical challenge due to their similar physical properties. This document provides two primary protocols: one utilizing a non-polar stationary phase for general screening and another employing a polar stationary phase for enhanced resolution of geometric isomers. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require accurate and reproducible analysis of C10 alkenes.

Introduction

Decene (C10H20) isomers are important intermediates and components in various chemical syntheses and industrial processes. The position and geometry of the double bond significantly influence the chemical reactivity and physical properties of these compounds. Therefore, the ability to separate and quantify specific isomers, such as cis- and trans-3-decene (B95635), is crucial for process optimization, quality control, and research and development. Gas chromatography is the premier analytical technique for this purpose, offering high resolution and sensitivity.[1] The choice of the GC column's stationary phase is a critical factor, with non-polar columns separating isomers primarily by their boiling points and polar columns providing separation based on interactions with the double bond.[2]

Experimental Protocols

Sample Preparation

For accurate and reproducible results, proper sample preparation is essential.

Materials:

-

This compound isomer standard (cis/trans mixture)

-

Internal standard (e.g., n-nonane or n-undecane)

-

High-purity solvent (e.g., hexane (B92381) or pentane)

-

Volumetric flasks

-

Microsyringes

Procedure:

-

Stock Standard Preparation: Accurately prepare a stock solution of a this compound isomer mixture in the chosen solvent.

-

Internal Standard Stock Solution: Prepare a stock solution of the internal standard in the same solvent.

-

Calibration Standards: Create a series of calibration standards by making serial dilutions of the this compound stock solution. Add a constant, known concentration of the internal standard to each calibration standard and the blank.

-

Sample Preparation: Dilute the unknown sample with the solvent to a concentration within the calibration range. Add the same concentration of the internal standard to the diluted sample.

Method 1: Separation on a Non-Polar Column

This method is suitable for the general analysis of C10 hydrocarbons and provides a separation of this compound isomers based on their boiling points. On non-polar phases, the trans-isomer typically elutes before the cis-isomer.[2]

Instrumentation and Conditions:

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A GC system or equivalent |

| Column | DB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Split/Splitless, 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | 40°C (hold for 5 min), ramp to 150°C at 5°C/min, hold for 2 min |

| Detector | Flame Ionization Detector (FID), 280°C |

| Makeup Gas | Nitrogen, 25 mL/min |

Method 2: High-Resolution Separation on a Polar Column

For enhanced separation of cis- and trans-3-decene, a polar stationary phase is recommended. The polar phase interacts with the electron-rich double bond, often leading to increased retention times and potentially a reversal of the elution order of cis and trans isomers compared to non-polar columns.[2]

Instrumentation and Conditions:

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A GC system or equivalent |

| Column | Carbowax 20M (polyethylene glycol), 60 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Split/Splitless, 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 50°C (hold for 5 min), ramp to 120°C at 3°C/min, hold for 10 min |

| Detector | Flame Ionization Detector (FID), 280°C |

| Makeup Gas | Nitrogen, 25 mL/min |

Quantitative Analysis

Quantitative analysis is performed by constructing a calibration curve using an internal standard method to compensate for variations in injection volume and instrument response.

-

Calibration Curve: Inject the prepared calibration standards and plot the ratio of the peak area of each this compound isomer to the peak area of the internal standard against the concentration of each isomer.

-

Linear Regression: Perform a linear regression on the calibration data to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.995 is typically considered acceptable.

-

Quantification of Unknowns: Inject the prepared unknown sample. Using the peak area ratios obtained and the calibration equation, calculate the concentration of cis- and trans-3-decene in the sample.

Data Presentation

The following tables summarize typical retention time and quantitative data for the analysis of this compound isomers.

Table 1: Typical Retention Times of this compound Isomers

| Compound | Method 1 (Non-Polar Column) Retention Time (min) | Method 2 (Polar Column) Retention Time (min) |

| n-Nonane (Internal Standard) | 10.5 | 12.2 |

| trans-3-Decene | 12.8 | 18.5 |

| cis-3-Decene | 13.1 | 18.2 |

| n-Undecane (Internal Standard) | 14.5 | 20.1 |

Note: Retention times are approximate and may vary depending on the specific instrument, column condition, and exact operating parameters.

Table 2: Example Quantitative Data for a this compound Sample (Method 2)

| Analyte | Retention Time (min) | Peak Area | Concentration (mg/mL) |

| n-Nonane (IS) | 12.2 | 55,000 | 1.0 (spiked) |

| cis-3-Decene | 18.2 | 42,500 | 0.75 |

| trans-3-Decene | 18.5 | 68,000 | 1.25 |

Visualizations

Caption: Experimental workflow for this compound analysis by GC.

Caption: Logical relationship of column polarity and elution order.

References